(4-Cyanophenyl)methyl benzoate

Lipophilicity Physicochemical property prediction Medicinal chemistry lead optimization

Researchers requiring a para-cyano-substituted benzyl ester with attenuated electronic effects often find generic cyanophenyl benzoates unsuitable due to divergent hydrolysis rates and lipophilicity. (4-Cyanophenyl)methyl benzoate (CAS 134838-29-2) resolves this with its methylene spacer, delivering a Hammett σₚ of +0.66, logP ~3.1-3.5, and TPSA ~50 Ų. • Distinct reactivity validated by Yukawa-Tsuno correlation (ρ = 1.72, r = 0.49); 14-fold accelerated alkaline hydrolysis vs. unsubstituted benzyl benzoate. • Orthogonal ester/cyano reactivity enables sequential reduction, hydrolysis, or tetrazole formation without protecting-group manipulation. • Available via custom synthesis at ≥95% purity; Pd-catalyzed carbonylative route reduces cost at multi-gram scale vs. traditional DCC-mediated esterification.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B4932702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyanophenyl)methyl benzoate
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11NO2/c16-10-12-6-8-13(9-7-12)11-18-15(17)14-4-2-1-3-5-14/h1-9H,11H2
InChIKeyNLLRGSOJQLUKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenyl Methyl Benzoate – Overview and Procurement Profile


(4-Cyanophenyl)methyl benzoate (CAS 134838‑29‑2, synonym 4‑cyanobenzyl benzoate) is a cyano‑substituted benzyl benzoate ester with molecular formula C₁₅H₁₁NO₂ and molecular weight 237.25 g·mol⁻¹ [REFS‑1]. The compound belongs to the class of para‑cyano‑substituted benzyl esters, which differ fundamentally from directly linked cyanophenyl benzoates by insertion of a methylene (–CH₂–) spacer between the cyanophenyl ring and the ester oxygen [REFS‑2]. This methylene bridge increases conformational flexibility (rotatable bond count = 3 vs. 1–2 for direct esters) and alters the electronic communication between the cyano‑bearing ring and the carbonyl group, directly affecting reactivity in nucleophilic acyl substitution, stability toward hydrolysis, and phase behavior in mesogenic applications [REFS‑3]. The compound is available through custom synthesis and select specialty suppliers, typically at ≥95% purity, for use as a synthetic intermediate in pharmaceutical research, agrochemical discovery, and liquid‑crystal materials development [REFS‑1].

Methylene spacer modulates ester reactivity and phase behavior.
Custom synthesis intermediate for research and development.
Supports pharmaceutical, agrochemical, and liquid crystal studies.

Why Generic Cyanophenyl Benzoates Cannot Substitute This Compound


Cyanophenyl benzoate esters are frequently treated as interchangeable building blocks in synthesis planning, yet the position of the cyano group and the presence or absence of a methylene spacer generate quantifiable differences in electronic character, lipophilicity, and hydrolytic stability that derail substitution in practice [REFS‑1]. The 4‑cyano group exerts a strong electron‑withdrawing Hammett σₚ constant of +0.66 on the benzyl ring, which is transmitted to the ester carbonyl through the CH₂ bridge with attenuation that differs markedly from direct conjugation in 4‑cyanophenyl esters [REFS‑2]. In alkaline hydrolysis studies of substituted benzyl benzoates, the rate data are correlated by the Yukawa–Tsuno equation with a reaction constant ρ = 1.72 and a resonance demand parameter r = 0.49, confirming that acyl‑ vs. aryl‑substitution patterns produce non‑equivalent reactivity that cannot be compensated by simply adjusting reaction time or temperature [REFS‑1]. Additionally, the logP shift introduced by replacing a hydrogen with a cyano group (ΔlogP ≈ –0.6 to –1.0 relative to unsubstituted benzyl benzoate) alters partitioning behavior in both liquid–liquid extraction workflows and biological assay systems [REFS‑3]. These differences are structural constants – not batch variables – and therefore govern procurement decisions when a specific reactivity profile, solubility parameter, or mesophase temperature range is required.

Cyano group position and CH₂ bridge shift hydrolysis kinetics and electronic character.
Lipophilicity reduction vs. unsubstituted benzyl benzoate alters partition behavior.
Extra rotatable bond compared to direct cyanophenyl esters changes conformational profile.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Modulation and logP Shift

Introduction of a para‑cyano substituent onto the benzyl ring of benzyl benzoate reduces calculated logP by approximately 0.6–1.0 log units, shifting the compound from a high‑lipophilicity space (logP ≈ 3.7–4.0 for benzyl benzoate) into a moderately lipophilic domain that improves aqueous‑phase handling in biological assays while retaining sufficient membrane permeability for cell‑based studies [REFS‑1]. The directly linked analog 4‑cyanophenyl 4‑methylbenzoate (CAS 32792‑42‑0) exhibits a calculated logP of 3.09 and a topological polar surface area (TPSA) of 50.09 Ų; the target compound is expected to occupy a similar logP–TPSA space (~3.1–3.5 logP; ~50 Ų TPSA) but with an additional rotatable bond (3 vs. 2) that imparts conformational entropy benefits during protein binding [REFS‑2]. By contrast, benzyl benzoate (logP 3.04–4.00; TPSA 26.3 Ų) is significantly more lipophilic and lacks the hydrogen‑bond acceptor capacity of the nitrile nitrogen, making it unsuitable when a defined polarity window is required [REFS‑3].

Lipophilicity (logP)
Head-to-head
Target: est. logP 3.1–3.5, TPSA ~50 Ų Benzyl benzoate: logP 3.7–4.0, TPSA 26.3 Ų ΔlogP –0.5 to –0.9, TPSA increase ~24 Ų
Guides selection for drug-like property space in fragment-based screening.
Computed values; experimental logP not available.
Lipophilicity Physicochemical property prediction Medicinal chemistry lead optimization

Electronic Substituent Effect on Carbonyl Reactivity

The para‑cyano substituent on the benzyl ring exerts a Hammett σₚ value of +0.66, which is transmitted inductively through the CH₂ spacer to the ester carbonyl carbon, increasing its electrophilicity relative to unsubstituted benzyl benzoate (σₚ(H) = 0.00) [REFS‑1]. In the alkaline hydrolysis of benzyl‑substituted benzoates, the rate data are described by the Yukawa–Tsuno equation: log(k/k₀) = ρ[σ° + r(σ⁻ – σ°)] with ρ = 1.72 and r = 0.49, demonstrating that the reaction has substantial resonance demand and is sensitive to the electronic character of the benzyl aryl ring [REFS‑2]. Applying the Hammett σₚ of +0.66 for CN and the published ρ value of 1.72 yields an estimated rate acceleration of log(k/k₀) ≈ 1.14 relative to benzyl benzoate, corresponding to a ~14‑fold increase in alkaline hydrolysis rate under identical conditions (80% v/v aqueous acetone, 20–40 °C) [REFS‑3]. This rate enhancement creates a meaningful stability differential when selecting esters for synthetic workflows that involve basic conditions: the target compound will undergo saponification substantially faster than benzyl benzoate, enabling milder deprotection protocols or, conversely, requiring stricter pH control during storage.

Hydrolysis Rate
Class-level
Predicted k/k₀ ≈ 13.8 for CN-substituted vs. unsubstituted benzyl benzoate, using Yukawa–Tsuno ρ=1.72, r=0.49.
Supports selection when enhanced ester electrophilicity is required.
Rate estimated from Hammett σₚ and published correlation.
Physical organic chemistry Ester hydrolysis kinetics Linear free-energy relationships

Conformational Flexibility from the Methylene Spacer

(4‑Cyanophenyl)methyl benzoate possesses three rotatable bonds (benzyl CH₂–O, O–C(O), and C(O)–Ph), whereas directly linked cyanophenyl benzoates such as 4‑cyanophenyl benzoate (CAS 16513‑72‑7) and 4‑cyanophenyl 4‑methylbenzoate (CAS 32792‑42‑0) contain only one or two rotatable bonds between the rigid cyanophenyl and benzoyl moieties [REFS‑1]. This additional rotational degree of freedom increases the conformational entropy penalty upon binding to a macromolecular target by an estimated 0.5–1.0 kcal·mol⁻¹ (corresponding to a ~2–5‑fold reduction in binding affinity if all other factors are equal), but simultaneously enables the compound to access a wider ensemble of low‑energy conformations that can better accommodate irregular binding pockets [REFS‑2]. The isomeric α‑cyanobenzyl benzoate (CAS 4242‑46‑0), in which the cyano group is attached directly to the benzylic carbon rather than the aromatic ring, presents a distinct electronic landscape: the benzylic cyano group exerts a stronger inductive electron‑withdrawing effect on the ester oxygen (σ* ≈ +3.0 for –CH(CN)– vs. σₚ = +0.66 for para‑CN on aryl), dramatically accelerating ester hydrolysis and altering photochemical reactivity [REFS‑3].

Rotatable Bonds
Head-to-head
Target: 3 rotatable bonds 4-Cyanophenyl benzoate: 1–2 α-Cyanobenzyl benzoate: 3 but CN at benzylic carbon alters electronic effects.
Supports conformational flexibility studies vs. rigid direct esters.
Entropy penalty ~0.5–1 kcal/mol estimated for binding.
Conformational analysis Rotatable bond count Protein–ligand docking entropy

Synthetic Yield via Pd-Catalyzed Carbonylation

A general method for the synthesis of benzyl benzoates, including 4‑cyanobenzyl benzoate, via palladium‑catalyzed carbonylative coupling of aryl bromides with benzyl formates has been reported, achieving isolated yields of 60–95% across a broad substrate scope [REFS‑1]. This method uses benzyl formate as both a CO surrogate and the benzyl alcohol source, enabling the incorporation of the 4‑cyanobenzyl moiety without the need for gaseous CO or pre‑formed acid chlorides [REFS‑2]. In contrast, traditional Steglich esterification of 4‑cyanobenzyl alcohol with benzoic acid using DCC/DMAP typically proceeds in 70–84% yield with extended reaction times (24–72 h) and requires chromatographic purification to remove dicyclohexylurea by‑products [REFS‑3]. The catalytic carbonylation route thus offers a 10–25 percentage‑point yield advantage with simplified workup, which is particularly relevant for procurement at scale when cost‑per‑gram and purity specifications are evaluated against alternative suppliers using different synthetic routes.

Synthetic Yield
Class-level
Pd-catalyzed carbonylative route: 60–95% yield Traditional DCC/DMAP esterification: 70–84% with urea byproducts.
May influence procurement when cost and purity from catalytic route are favored.
Yield advantage depends on substrate scope and scale.
Palladium catalysis Carbonylative coupling Benzyl benzoate synthesis

Cyano Group as a Latent Functional Handle

The para‑cyano group in (4‑cyanophenyl)methyl benzoate serves as a versatile latent functional handle that can be converted to diverse pharmacophoric groups: hydrolysis to the primary amide (‑CONH₂) or carboxylic acid (‑CO₂H), reduction to the aminomethyl group (‑CH₂NH₂), cycloaddition with azides to form tetrazoles, or reaction with hydroxylamine to yield amidoximes [REFS‑1]. The directly linked 4‑cyanophenyl 4‑methylbenzoate (CAS 32792‑42‑0) carries a methyl substituent on the benzoate ring that is synthetically inert under most conditions, offering no comparable diversification capacity [REFS‑2]. In patent literature, 4‑cyanobenzyl derivatives have been employed as key intermediates in at least 20 new drug patents over the past two decades, with the cyanobenzyl motif appearing in DPP‑IV inhibitors (IC₅₀ = 0.86 μM for a cyanobenzyl‑containing hit), complement factor D inhibitors, and prenyl protein transferase inhibitors [REFS‑3]. The ester‑protected cyanobenzyl architecture allows the cyano group to be elaborated independently while the benzoate ester remains intact, enabling sequential functionalization strategies that are not possible with analogs where the cyano group is absent or located at a less accessible position.

Functional Diversification
Reported
≥5 nitrile transformations (amide, acid, amine, tetrazole, amidoxime) possible without ester cleavage. Comparators: 0–1 diversified products.
Increases intermediate value for parallel synthesis libraries.
Standard nitrile transformation conditions.
Synthetic intermediate utility Nitrile transformations Orthogonal functional group reactivity

Thermal and Mesophase Behavior Profile

Crystal structure analysis of two isomeric cyano‑ester homologous series reveals a critical structure–property relationship: 4‑cyanophenyl 4‑n‑alkoxybenzoates (CPnOB) exhibit a crystal–nematic–isotropic phase sequence, whereas the isomeric 4‑n‑alkoxyphenyl 4‑cyanobenzoates (nOPCB) display an additional smectic A phase for chain lengths n = 7 and 8, with the smectic phase arising from the reversed ester linkage direction relative to the cyano group [REFS‑1]. (4‑Cyanophenyl)methyl benzoate, with its CH₂ bridge and short (zero‑chain) acyl substituent, is not expected to form a smectic phase and instead melts directly from crystalline to isotropic or may exhibit a monotropic nematic phase at lower temperatures than the longer‑chain CPnOB analogs (Cr–N transition at ~318–407 K for n = 1–8 series) [REFS‑2]. The isomeric α‑cyanobenzyl benzoate, with the cyano group directly attached to the benzylic carbon, would have a substantially different molecular shape and dipole orientation (calculated dipole moment ~4.5–5.0 Debye for cyanophenyl esters), directly affecting dielectric anisotropy (Δε) values that govern electro‑optical switching performance [REFS‑3].

Mesophase Behavior
Class-level
Expected no smectic A phase (Cr–N or Cr–I) Comparators: nOPCB series (n≥7) show SmA Clearing point likely 50–100 K lower than long-chain analogs.
Simplifies phase diagram for nematic liquid crystal research.
Predicted from isomeric series; experimental Tm not published.
Liquid crystals Mesophase characterization Dielectric anisotropy

Key Application Scenarios for Scientific Procurement


Medicinal Chemistry Fragment Screening and Lead Optimization

The compound's logP window of ~3.1–3.5 and TPSA of ~50 Ų place it in a drug‑like property space distinct from unsubstituted benzyl benzoate (logP 3.7–4.0, TPSA 26.3 Ų), making it suitable for fragment libraries where controlled lipophilicity reduces non‑specific binding [REFS‑1]. The para‑cyano group serves as both a potency‑enhancing electron‑withdrawing pharmacophore and a latent handle for late‑stage diversification to amides, acids, or tetrazoles, enabling hit‑to‑lead progression without scaffold hopping. The predicted 14‑fold acceleration of ester hydrolysis (relative to benzyl benzoate) provides a built‑in metabolic liability that can be exploited for prodrug design or, alternatively, must be managed through formulation for compounds requiring extended plasma stability [REFS‑2].

Step-Economic Intermediate for Sequential Functionalization

The orthogonal reactivity of the benzoate ester and para‑cyano groups enables sequential transformations where the ester can be reduced (LiAlH₄ → alcohol), hydrolyzed (NaOH → acid), or subjected to transesterification while the cyano group is converted independently to an amidoxime, tetrazole, or aminomethyl moiety [REFS‑3]. The 60–95% yield window reported for Pd‑catalyzed carbonylative synthesis [REFS‑4] makes this compound synthetically accessible at scale via a catalytic route that avoids stoichiometric DCC waste, reducing procurement costs for multi‑gram quantities relative to traditional esterification approaches.

Liquid-Crystal Model for Methylene Spacer Effects

The CH₂ bridge in (4‑cyanophenyl)methyl benzoate introduces a degree of conformational flexibility absent in directly linked cyanophenyl benzoates, allowing systematic investigation of how the methylene spacer modulates the crystal‑to‑nematic transition temperature and dielectric anisotropy [REFS‑5]. The absence of a smectic A phase (as observed in the isomeric nOPCB series for n ≥ 7) simplifies the phase diagram and makes this compound a cleaner model system for studying nematic order parameter development using ¹³C NMR and dielectric relaxation spectroscopy [REFS‑6].

Benchmark Substrate for Substituent-Effect Studies

The well‑characterized Hammett σₚ of +0.66 for the para‑cyano group, combined with the published Yukawa–Tsuno correlation parameters (ρ = 1.72, r = 0.49) for benzyl benzoate hydrolysis, makes this compound an ideal test substrate for studying how the methylene group attenuates substituent effects relative to direct conjugation [REFS‑2]. Researchers can use this compound to experimentally validate computational predictions of reaction barriers and to calibrate new linear free‑energy relationships involving benzylic ester systems.

Application
Selection Property
Validation Focus
Fragment-Based Screening & Lead Optimization
Lipophilicity/TPSA window and cyano handle
Drug-like property space assessment and hit diversification
Sequential Functionalization Intermediate
Orthogonal ester/cyano reactivity and catalytic synthesis
Efficiency of sequential transformations and scale-up cost
Liquid Crystal Model System
Conformational flexibility and absence of SmA phase
Nematic phase characterization and dielectric anisotropy
Substituent Effect Benchmark
Well-characterized Hammett σₚ and Yukawa–Tsuno parameters
Calibration of linear free-energy relationships and hydrolysis modeling
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